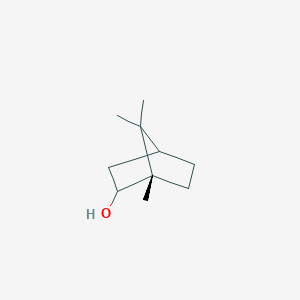

Bornéol

Vue d'ensemble

Description

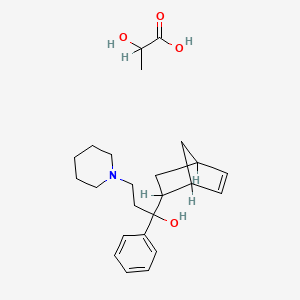

Borneol is a bicyclic organic compound and a terpene derivative . It is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid belonging to the class of camphene . It has been used in Traditional Chinese Medicine for more than 1000 years .

Synthesis Analysis

Borneol can be synthesized by the reduction of camphor by the Meerwein–Ponndorf–Verley reduction . Another method involves the reduction of camphor with sodium borohydride, which gives the diastereomer isoborneol .Molecular Structure Analysis

Borneol has a molecular formula of C10H18O and a molecular weight of 154.25 . The hydroxyl group in this compound is placed in an endo position . The exo diastereomer is called isoborneol .Chemical Reactions Analysis

Borneol can be oxidized to camphor by treating it with sodium hypochlorite and other oxidizing agents . When camphor is reduced to borneol with sodium borohydride, the main product is borneol’s positional isomer isoborneol .Physical and Chemical Properties Analysis

Borneol is a white, crystalline substance at room temperature, characterized by a strong, characteristic camphor-like aroma . Its melting point lies between 208 to 210 degrees Celsius . It is relatively insoluble in water but readily soluble in organic solvents such as ethanol, chloroform, and ether .Applications De Recherche Scientifique

Amélioration de la libération des médicaments

Le bornéol a fait l'objet de recherches approfondies pour sa capacité à améliorer la libération des médicaments à travers diverses barrières physiologiques. Il est particulièrement reconnu pour son rôle d'enhancer de la perméabilité à travers la barrière hémato-encéphalique. En modifiant les structures lipidiques des membranes cellulaires et en modulant les protéines de transport, le this compound facilite la délivrance des médicaments au cerveau, ce qui est crucial pour le traitement des troubles du système nerveux central .

Agent neuroprotecteur

Dans le domaine de la neurologie, le this compound est prometteur en tant qu'agent neuroprotecteur. Il a été étudié pour son efficacité dans l'intervention contre les accidents vasculaires cérébraux ischémiques, où il contribue à améliorer le flux sanguin cérébral, inhibe l'excitotoxicité neuronale et bloque la surcharge calcique. En outre, il possède des propriétés qui résistent aux dommages du stress oxydatif pendant la phase ischémique aiguë .

Anti-inflammatoire et analgésique

Le this compound présente des activités anti-inflammatoires et analgésiques significatives. Il a été utilisé en médecine traditionnelle pour réduire l'inflammation et la douleur associées à diverses affections. Des études scientifiques ont confirmé son efficacité dans la réduction de l'inflammation, ce qui en fait un composé précieux pour la recherche dans des affections telles que l'arthrite et d'autres maladies inflammatoires .

Antimicrobien et antiparasitaire

La recherche a révélé les activités antimicrobiennes et antiparasitaires prometteuses du this compound. Il a été démontré qu'il possédait des propriétés antibactériennes, antifongiques et antivirales, ce qui pourrait être bénéfique pour le développement de nouveaux traitements contre les infections et les maladies causées par les micro-organismes et les parasites .

Aromathérapie et parfum

Le this compound est également utilisé en aromathérapie et comme ingrédient de parfum en raison de son odeur de camphre. Il sert d'intermédiaire dans la synthèse du camphre et est un composant de parfum plus sûr et plus largement utilisé. Son arôme agréable en a fait un choix populaire dans la formulation de parfums et d'autres produits parfumés .

Synthèse chimique

Dans l'industrie chimique, le this compound est utilisé comme précurseur dans la synthèse d'autres composés organiques. Ses propriétés structurelles en font un matériau de départ précieux pour diverses réactions chimiques, contribuant à la production d'une large gamme de produits synthétiques .

Médecine traditionnelle chinoise

Le this compound a une longue histoire d'utilisation en médecine traditionnelle chinoise (MTC) sous les noms de « Bing Pian » ou « Long Nao ». Il a été incorporé principalement comme adjuvant dans les formulations chinoises traditionnelles pour améliorer l'efficacité des médicaments agissant sur le système nerveux central .

Enhancer de l'absorption des nanomédicaments

Enfin, le this compound a été étudié pour son rôle dans l'amélioration de l'absorption et de la libération des nanomédicaments. Sa capacité à modifier la perméabilité des médicaments en fait un adjuvant potentiel dans le développement de systèmes de libération de nanomédicaments, ce qui pourrait révolutionner le domaine de la thérapie médicamenteuse ciblée .

Mécanisme D'action

Target of Action

Borneol and its isomer, Isoborneol, primarily target biological membranes, including the brain capillary endothelium, stratum corneum, corneal epithelium, and mucosal membranes . These targets play a crucial role in controlling the entry of substances into cells and tissues.

Mode of Action

Borneol and Isoborneol interact with their targets by altering the properties of cell membranes. They modulate multiple ATP binding cassette transporters and tight junction proteins, which are major contributors to the opening functions of the blood-brain barrier . Borneol has also been found to improve cerebral blood flow, inhibit neuronal excitotoxicity, block Ca2+ overload, and resist reactive oxygen species injury .

Isoborneol, like Borneol, is synthesized from a secondary alcohol (borneol) to a ketone (camphor) through an oxidation process. The oxidizing agent in this step is sodium hypochlorite .

Biochemical Pathways

Borneol is involved in various biochemical pathways. It has been found to improve the body’s ability to resist reactive oxygen species by increasing the activity of antioxidant enzymes and activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .

Isoborneol is synthesized from borneol through an oxidation process to form camphor, which is then reduced back to another alcohol, isoborneol .

Pharmacokinetics

Borneol is a highly lipid-soluble, bicyclic monoterpene . It has been found to enhance drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, and others . The absolute bioavailability of Borneol following intranasal and oral administration was found to be 90.68% and 42.99%, respectively .

Result of Action

The molecular and cellular effects of Borneol’s action include antagonizing blood-brain barrier injury, intervening in inflammatory reactions, and preventing neuron excessive death in the subacute ischemic stage. In the late stage, Borneol promotes neurogenesis and angiogenesis in the treatment of ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Borneol and Isoborneol. For instance, the growth of secondary metabolites of 2-MIB and GSM, which include Borneol, are based on environmental factors specifically phosphorus, nitrogen, and temperature . An increase in eutrophication due to fertilizer application from agricultural activities may enhance the level of these metabolites .

Safety and Hazards

Borneol may cause eye, skin, and respiratory irritation; it is harmful if swallowed . Acute exposure may cause headache, nausea, vomiting, dizziness, lightheadedness, and syncope . Exposure to higher levels or over a longer period of time may cause restlessness, difficulty concentrating, irritability, and seizures .

Orientations Futures

Borneol has shown promising potential to improve drug delivery across various physiological barriers . It has been incorporated predominantly as an adjuvant in the traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain . Recent research has focused on the development of nanocarriers with borneol modification to improve drug-targeting .

Analyse Biochimique

Biochemical Properties

Borneol is effective in the prevention and treatment of nerve injury in ischemic stroke . Its mechanisms of action include improvement of cerebral blood flow, inhibition of neuronal excitotoxicity, blocking of Ca 2+ overload, and resistance to reactive oxygen species injury in the acute ischemic stage . Borneol reduces p53 expression in the cortex and striatum .

Cellular Effects

Borneol has shown to have neuroprotective effects in many experiments . In the subacute ischemic stage, Borneol may antagonize blood-brain barrier injury, intervene in inflammatory reactions, and prevent neuron excessive death .

Molecular Mechanism

Borneol prevents neuronal injury after cerebral ischemia via multiple action mechanisms, and it can mobilize endogenous nutritional factors to hasten repair and regeneration of brain tissue . Borneol has anti-apoptotic effects by down-regulating the expression levels of p53 and caspase-3, and regulating the ratio of BAX and BCL-2 .

Temporal Effects in Laboratory Settings

The neuroprotective effects of Borneol are mediated by various therapeutic factors, deficiency caused by a single-target drug is avoided . Borneol promotes other drugs to pass through the blood-brain barrier to exert synergistic therapeutic effects .

Transport and Distribution

Borneol, belonging to the class of camphene is a highly lipid-soluble, bicyclic monoterpene with characteristic fragrance and pungent, bitter taste . This suggests that Borneol can easily cross cell membranes and distribute within cells and tissues.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Borneol involves the conversion of camphor to isoborneol, which is then oxidized to borneol.", "Starting Materials": ["Camphor", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide"], "Reaction": [ "1. Camphor is reduced with sodium borohydride in the presence of acetic acid to yield isoborneol.", "2. Isoborneol is oxidized with sodium hydroxide and hydrogen peroxide to produce borneol." ] } | |

Numéro CAS |

507-70-0 |

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |

Clé InChI |

DTGKSKDOIYIVQL-SFVIPPHHSA-N |

SMILES isomérique |

C[C@]12CCC(C1(C)C)CC2O |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

SMILES canonique |

CC1(C2CCC1(C(C2)O)C)C |

Apparence |

Solid powder |

Point d'ébullition |

212 °C |

Color/Form |

White to off-white crystals White translucent lumps |

Densité |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |

Point d'éclair |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ |

| 10385-78-1 507-70-0 124-76-5 464-43-7 |

|

Description physique |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid White translucent solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |

Pictogrammes |

Flammable |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |

Pression de vapeur |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)